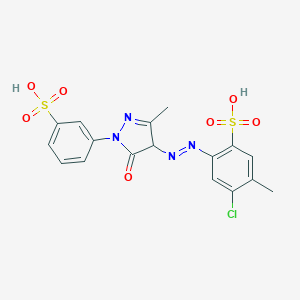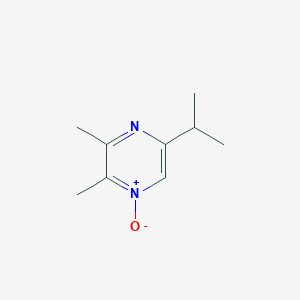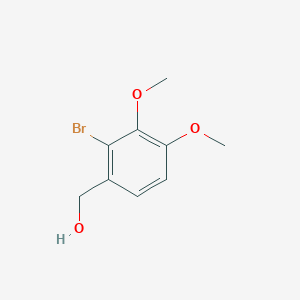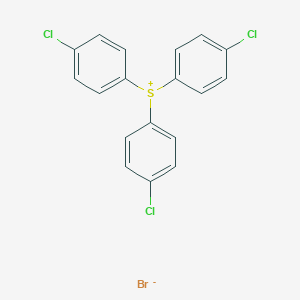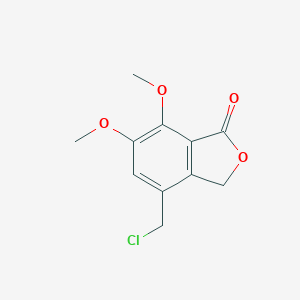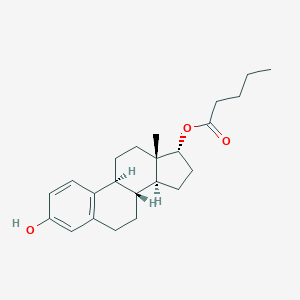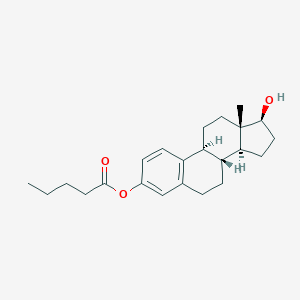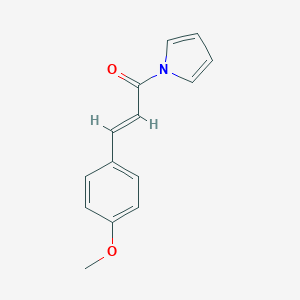
1-(4-Methoxycinnamoyl)pyrrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-(4-Methoxycinnamoyl)pyrrole" is not directly mentioned in the provided papers, but the papers discuss various pyrrole derivatives that share some structural similarities or synthetic pathways that could be relevant to the synthesis and properties of "1-(4-Methoxycinnamoyl)pyrrole". Pyrrole derivatives are of significant interest due to their presence in many biologically active compounds and their potential therapeutic applications.
Synthesis Analysis
The synthesis of pyrrole derivatives can be achieved through various methods. For instance, the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, which demonstrates the versatility of pyrrole synthesis using readily available starting materials and mild reaction conditions . Additionally, the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids involves a three-component reaction that could potentially be adapted for the synthesis of "1-(4-Methoxycinnamoyl)pyrrole" .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is crucial for their biological activity. For example, the structure of 1-methoxypyrrole-2-carboxamide was elucidated using NMR and MS, revealing a pyrrole ring with a N-methoxy group and a primary amide group . Similarly, the structure of 5-benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-methoxyphenyl)-1H-pyrrole-3-carbonitrile was determined, showing the orientation of the substituents around the pyrrole ring and their influence on the overall molecular conformation .
Chemical Reactions Analysis
Pyrrole derivatives can undergo various chemical reactions due to the reactivity of the pyrrole ring and its substituents. For instance, 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones react with hydrazine hydrate to form pyrrolo[3,4-c]pyrazoles, demonstrating the reactivity of the carbonyl group in the pyrrole ring . This type of reactivity could be relevant for further functionalization of "1-(4-Methoxycinnamoyl)pyrrole".
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For example, the presence of a methoxy group can affect the solubility and reactivity of the compound . The steric and hydrogen-bonding properties of the substituents on the pyrrole ring can also influence the biological activity, as seen in the QSAR studies of benzoylpyrrolopyrrolecarboxylic acids . These properties are important for the potential therapeutic applications of pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Anticancer-Anwendungen
Der Pyrrolring, der ein Bestandteil von 1-(4-Methoxycinnamoyl)pyrrol ist, findet sich in einer Vielzahl von Naturprodukten wieder, die vielfältige biologische Aktivitäten aufweisen. Diese Pyrrolring-haltigen Verbindungen sind zytotoxisch und wirken gegen Tumore und Krebs .
Antimikrobielle Anwendungen
Es wurde festgestellt, dass Pyrrol-haltige Verbindungen, darunter this compound, antibakterielle Aktivitäten aufweisen . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe.
Hemmung der Phosphatase- und ATPase-Aktivität
Es ist bekannt, dass Verbindungen, die den Pyrrolring enthalten, die Phosphatase- und ATPase-Aktivität hemmen . Dies deutet darauf hin, dass this compound in der Forschung zu diesen Enzymen eingesetzt werden könnte.
Mutasynthese-Anwendungen
Forscher haben eine Strategie zur Mutasynthese von Pyrrol-haltigen Verbindungen unter Verwendung des Pyrrol-haltigen Calcimycin-Biosynthese-Genclusters eingesetzt . Dies deutet darauf hin, dass this compound möglicherweise in ähnlichen Mutasynthese-Anwendungen eingesetzt werden könnte.
Biochemisches Werkzeug zur Untersuchung der Zellphysiologie
Calcimycin, eine Pyrrol-haltige Verbindung, ist ein weit verbreitetes biochemisches Werkzeug zur Untersuchung der Zellphysiologie . Aufgrund der strukturellen Ähnlichkeiten könnte this compound möglicherweise auf ähnliche Weise eingesetzt werden.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-pyrrol-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-7-4-12(5-8-13)6-9-14(16)15-10-2-3-11-15/h2-11H,1H3/b9-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBQCQQOHSTKU-RMKNXTFCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


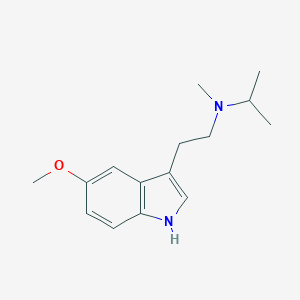
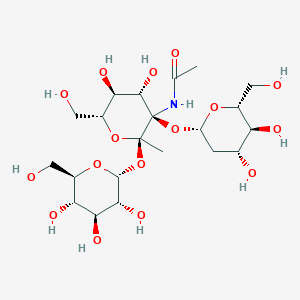
![1-(3,6-Diazabicyclo[3.2.0]heptan-6-yl)-2,2,2-trifluoroethanone](/img/structure/B137770.png)
![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)
